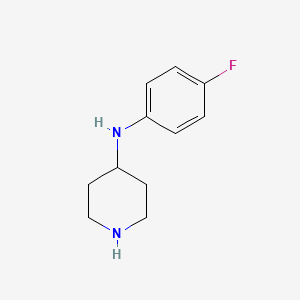
N-(4-fluorophenyl)piperidin-4-amine
概述
描述
N-(4-fluorophenyl)piperidin-4-amine: is an organic compound with the molecular formula C11H15FN2 It consists of a piperidine ring substituted with a 4-fluorophenyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
Hydrolysis and Hydroxylation: The synthesis of N-(4-fluorophenyl)piperidin-4-amine can involve hydrolysis and hydroxylation reactions, followed by further oxidation steps.
N- and O-Dealkylation: Another method includes N- and O-dealkylation reactions, which are common in the preparation of piperidine derivatives.
O-Methylation: The compound can also be synthesized through O-methylation reactions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Reduction: The compound can also be reduced, typically involving the addition of hydrogen atoms to the molecule.
Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: N-(4-fluorophenyl)piperidin-4-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules for research and development.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
相似化合物的比较
N-Phenyl-4-piperidinamine: This compound is structurally similar but lacks the fluorine atom on the phenyl ring.
4-Anilino-N-phenethylpiperidine: Another similar compound used as a base in the synthesis of fentanyl analogues.
Uniqueness: N-(4-fluorophenyl)piperidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to non-fluorinated analogues .
属性
IUPAC Name |
N-(4-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYRYBOMHWXRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342422 | |
| Record name | N-(4-Fluorophenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38043-08-2 | |
| Record name | N-(4-Fluorophenyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)
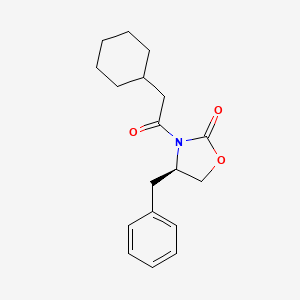

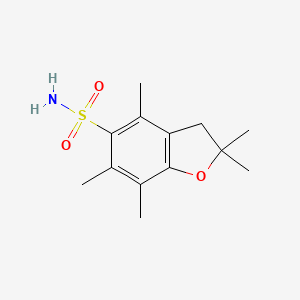
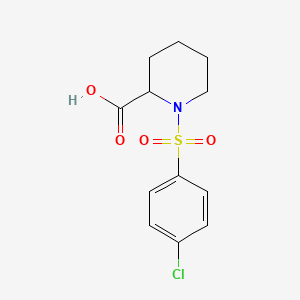
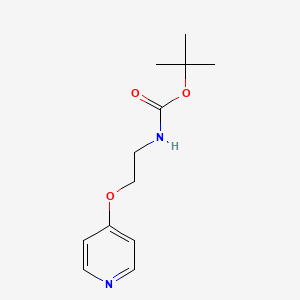
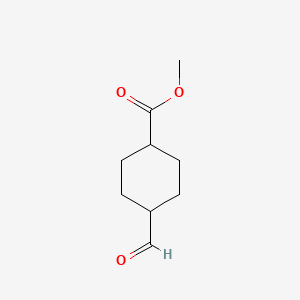
![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)

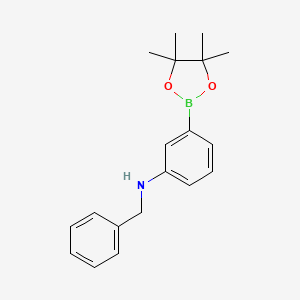
![(1R,4S)-2-azabicyclo[2.2.1]heptane](/img/structure/B3132902.png)

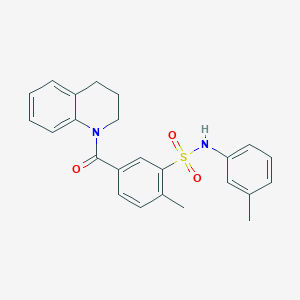
![1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3132919.png)
